

Application Notes and Protocols for Treating Glioblastoma with 123I-ATT001

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Antitumor agent-123

Cat. No.: B12375197

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. Standard-of-care, including surgical resection, radiation, and chemotherapy, offers limited efficacy, highlighting the urgent need for novel therapeutic strategies. 123I-ATT001 is an innovative radiopharmaceutical agent currently under investigation for the treatment of recurrent glioblastoma. This molecule is a Poly (ADP-ribose) polymerase (PARP) inhibitor labeled with Iodine-123 (123I). The therapeutic strategy leverages the high expression of PARP in glioblastoma cells. ATT001 delivers its radioisotope payload, Iodine-123, in a highly targeted manner.^{[1][2][3][4][5][6]} This radioisotope emits low-energy Auger electrons, which deposit their energy over very short distances, causing highly localized and lethal damage to the DNA of cancer cells while minimizing damage to surrounding healthy tissue.^{[1][2][3][4][5][6]}

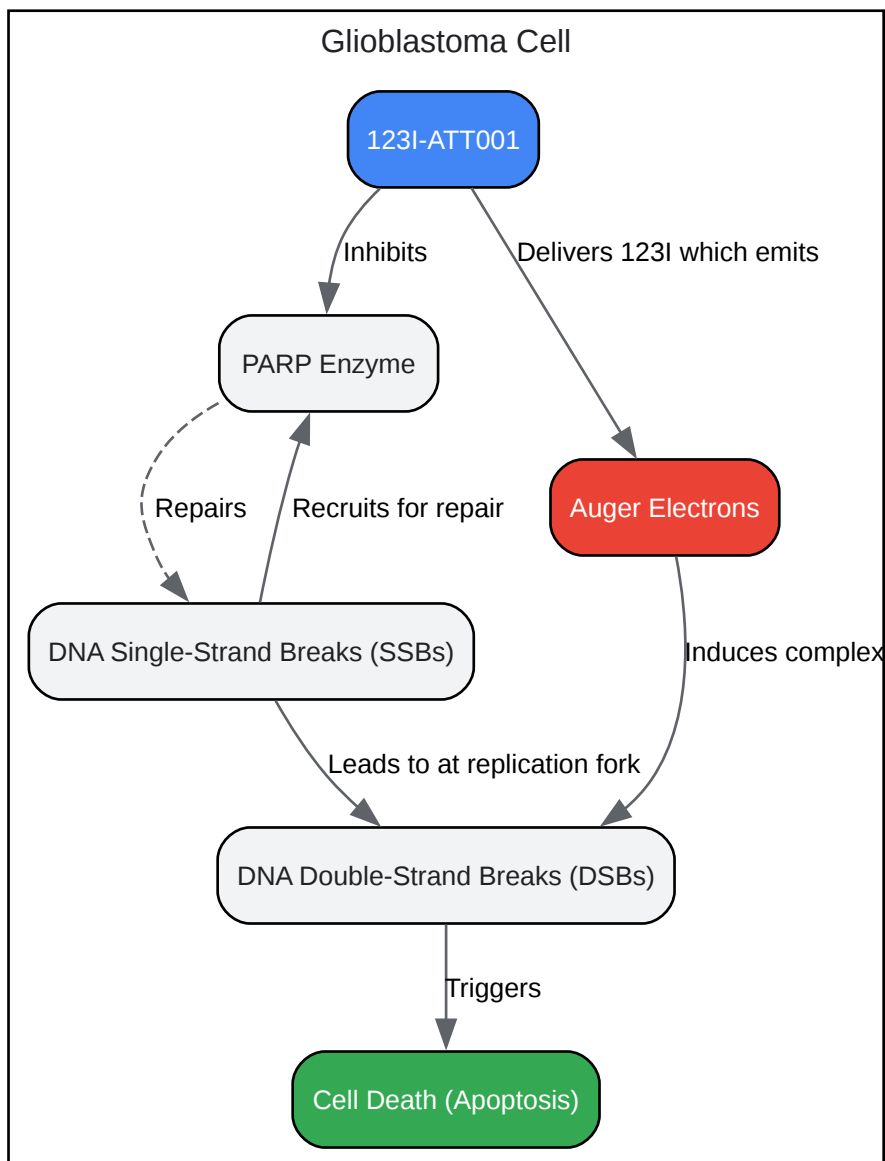
These application notes provide a comprehensive overview of the preclinical and clinical evaluation of 123I-ATT001 for the treatment of glioblastoma. Detailed protocols for key experiments are provided to guide researchers in the evaluation of this and similar targeted radionuclide therapies.

Mechanism of Action and Signaling Pathway

123I-ATT001 exerts its cytotoxic effect through a dual mechanism. The ATT001 component is a potent inhibitor of PARP, an enzyme crucial for DNA single-strand break repair. By inhibiting

PARP, ATT001 prevents the repair of DNA damage, leading to the accumulation of double-strand breaks during DNA replication. The second component, ^{123}I , is a radionuclide that decays via electron capture, emitting a cascade of low-energy Auger electrons. These electrons have a very short range in tissue, depositing a high linear energy transfer within a few nanometers, which is sufficient to cause complex, difficult-to-repair DNA double-strand breaks. The combination of PARP inhibition and targeted delivery of Auger electron-emitting radionuclides results in a highly potent and localized cytotoxic effect in PARP-expressing tumor cells.

Mechanism of Action of 123I-ATT001 in Glioblastoma

[Click to download full resolution via product page](#)

Caption: Mechanism of action of 123I-ATT001 in glioblastoma cells.

Preclinical Data Summary

Preclinical studies have demonstrated the potential of 123I-ATT001 as a therapeutic agent for glioblastoma. Key quantitative data from these studies are summarized below.

Cell Line	Assay	Parameter	Value	Reference
U251 (Glioblastoma)	Alamar Blue Assay	EC50	69 nM	[7]
TS543 (Glioblastoma)	In Vivo Mouse Model	Treatment	2 mCi (intravenous)	[7]

Experimental Protocols

Detailed methodologies for key preclinical experiments are provided below.

Radiolabeling of ATT001 with Iodine-123

This protocol is adapted from a simplified method for radioiodination of a PARP inhibitor.[\[8\]](#)

Materials:

- ATT001 precursor (e.g., tributylstannyl precursor)
- Sodium Iodide-123 (Na123I)
- Ethanol
- 3% Hydrogen Peroxide (H2O2)
- 4 N Hydrochloric Acid (HCl)
- C18 Solid-Phase Extraction (SPE) cartridges
- HPLC system for quality control

Procedure:

- Dissolve 10 µg of the ATT001 precursor in 50 µL of ethanol in a shielded vial.

- Add approximately 777 MBq of Na¹²³I to the vial.
- Add 100 µL of 3% H₂O₂ and 50 µL of 4 N HCl to the reaction mixture.
- Incubate the reaction at room temperature for 10 minutes.
- Purify the radiolabeled product using a C18 SPE cartridge, eluting with ethanol.
- Perform quality control using HPLC to determine radiochemical purity and yield.

In Vitro Cell Viability Assay (Alamar Blue)

This protocol is for assessing the cytotoxic effect of 123I-ATT001 on glioblastoma cell lines.[\[2\]](#)
[\[9\]](#)[\[10\]](#)[\[11\]](#)

Materials:

- Glioblastoma cell lines (e.g., U251)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well plates
- 123I-ATT001
- AlamarBlue® reagent
- Fluorescence microplate reader

Procedure:

- Seed glioblastoma cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
- Prepare serial dilutions of 123I-ATT001 in complete culture medium.
- Remove the existing medium from the cells and add 100 µL of the diluted 123I-ATT001 to each well. Include vehicle control wells.

- Incubate the cells for the desired exposure period (e.g., 72 hours).
- Add 10 μ L of AlamarBlue® reagent to each well.
- Incubate for 4-6 hours at 37°C, protected from light.
- Measure fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
- Calculate cell viability as a percentage of the vehicle control and determine the EC50 value.

DNA Double-Strand Break Quantification (γ -H2AX Foci Assay)

This protocol is to quantify the induction of DNA double-strand breaks by 123I-ATT001.^{[7][12][13][14][15]}

Materials:

- Glioblastoma cells grown on coverslips or chamber slides
- 123I-ATT001
- 4% Paraformaldehyde (PFA) for fixation
- 0.25% Triton X-100 for permeabilization
- Blocking buffer (e.g., PBS with 5% BSA)
- Primary antibody against γ -H2AX
- Fluorescently labeled secondary antibody
- DAPI for nuclear counterstaining
- Fluorescence microscope
- Image analysis software (e.g., ImageJ/Fiji)

Procedure:

- Treat cells with 123I-ATT001 for the desired time.
- Fix the cells with 4% PFA for 15 minutes.
- Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
- Block with blocking buffer for 1 hour.
- Incubate with primary anti- γ -H2AX antibody overnight at 4°C.
- Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
- Counterstain with DAPI.
- Mount the coverslips on microscope slides.
- Acquire images using a fluorescence microscope.
- Quantify the number of γ -H2AX foci per nucleus using image analysis software.

In Vivo Efficacy Study in an Orthotopic Glioblastoma Mouse Model

This protocol outlines the procedure for evaluating the therapeutic efficacy of 123I-ATT001 in a mouse model of glioblastoma.[\[7\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Materials:

- Immunocompromised mice (e.g., nude mice)
- Glioblastoma cells (e.g., TS543) engineered to express a reporter gene (e.g., luciferase)
- Stereotactic apparatus
- 123I-ATT001

- Bioluminescence imaging system

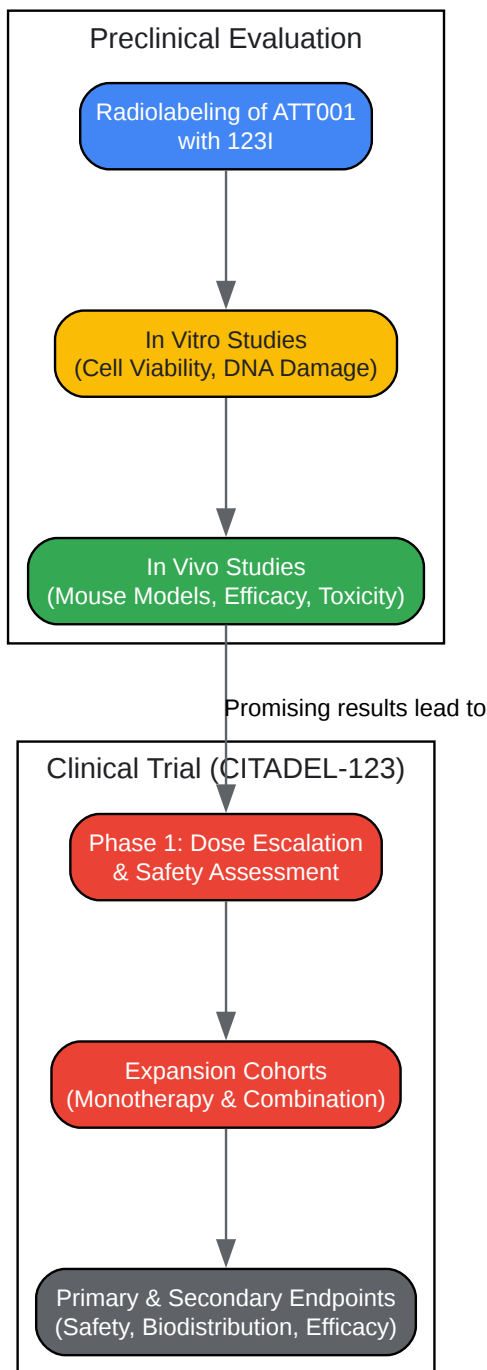
Procedure:

- Intracranially implant glioblastoma cells into the brains of the mice using a stereotactic apparatus.
- Monitor tumor growth using bioluminescence imaging.
- Once tumors are established, randomize the mice into treatment and control groups.
- Administer 123I-ATT001 via the desired route (e.g., intravenous or intracavitary). The clinical protocol for the CITADEL-123 trial utilizes intracavitary administration via an Ommaya reservoir.[\[3\]](#)[\[8\]](#)[\[21\]](#)
- Monitor tumor growth regularly using bioluminescence imaging.
- Monitor animal health and body weight.
- The primary endpoint is typically overall survival.

Experimental and Clinical Workflow Visualization

The following diagram illustrates the general workflow from preclinical evaluation to clinical application of 123I-ATT001 for glioblastoma.

123I-ATT001 Development Workflow for Glioblastoma

[Click to download full resolution via product page](#)

Caption: Workflow for the development of 123I-ATT001 for glioblastoma.

Clinical Trial Protocol: CITADEL-123

The CITADEL-123 trial is a Phase 1, first-in-human study evaluating the safety and early efficacy of 123I-ATT001 in patients with recurrent glioblastoma.[\[1\]](#)[\[2\]](#)[\[8\]](#)

Trial Design:

- Part 1: Dose Escalation: Three dose levels of 123I-ATT001 will be tested to determine the maximum tolerated dose.[\[8\]](#)[\[21\]](#)
- Part 2: Expansion Cohorts: A recommended dose will be further evaluated in a larger group of patients, both as a monotherapy and in combination with other therapies.[\[1\]](#)[\[8\]](#)

Patient Population:

- Adults with recurrent, IDH-wildtype glioblastoma.[\[12\]](#)[\[22\]](#)
- Patients must have an Ommaya reservoir implanted in the resection cavity.[\[8\]](#)[\[22\]](#)

Treatment Administration:

- 123I-ATT001 is administered directly into the tumor resection cavity via the Ommaya reservoir.[\[8\]](#)[\[12\]](#)[\[21\]](#)
- Treatment is given once a week for four weeks.[\[8\]](#)[\[21\]](#)

Primary Objectives:

- To assess the safety and tolerability of 123I-ATT001.[\[23\]](#)
- To determine the maximum tolerated dose.[\[23\]](#)

Secondary Objectives:

- To determine the biodistribution and pharmacokinetics of 123I-ATT001.[\[23\]](#)
- To assess preliminary anti-tumor activity.[\[23\]](#)
- To evaluate changes in neurological function.[\[23\]](#)

Dose Level	Dose
1	500 MBq
2	800 MBq
3	1200 MBq

Table based on information from the CITADEL-123 trial registration.[\[21\]](#)[\[23\]](#)

Conclusion

123I-ATT001 represents a promising new therapeutic modality for recurrent glioblastoma. Its targeted delivery of Auger electron-emitting radionuclides offers the potential for highly effective and localized tumor cell killing. The ongoing CITADEL-123 clinical trial will provide crucial data on the safety and efficacy of this novel agent. The protocols provided in these application notes are intended to serve as a guide for researchers working on the preclinical development and evaluation of similar targeted radiopharmaceutical therapies for glioblastoma and other challenging cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. U-251 MG cell culture [bio-protocol.org]
- 2. Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiplexed single-cell lineage tracing of mitotic kinesin inhibitor resistance in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]

- 6. First clinical experience with fractionated intracavitary radioimmunotherapy using [177Lu]Lu-6A10-Fab fragments in patients with glioblastoma: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Evaluation of a simplified radiolabeling method for a PARP inhibitor in an animal model of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. Alamar Blue assay optimization to minimize drug interference and inter-assay viability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for Quantifying γ H2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro Methods for the Study of Glioblastoma Stem-Like Cell Radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol to generate two distinct standard-of-care murine glioblastoma models for evaluating novel combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mouse Models of Glioblastoma - Glioblastoma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Current trends in mouse models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mouse Models of Experimental Glioblastoma - Gliomas - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Combination Radiotherapy in an Orthotopic Mouse Brain Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Prognostic modeling of glioma using epilepsy-related genes highlights PAX3 as a regulator of migration and vorinostat sensitivity [frontiersin.org]
- 22. U-251 revisited: genetic drift and phenotypic consequences of long-term cultures of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Treating Glioblastoma with 123I-ATT001]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b12375197#protocol-for-treating-glioblastoma-with-123i-att001>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com